Superior Binding Affinity of (S)-Enantiomer to TRKC and CDKL2 Kinases Compared to (R)-Enantiomer
In a direct head-to-head comparison, the (S)-enantiomer (the target compound) exhibited a 2-fold higher affinity for TRKC and a 4.6-fold higher affinity for CDKL2 kinase compared to its (R)-enantiomer [1]. This demonstrates a significant stereospecificity in binding.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | TRKC Kd: 200 nM; CDKL2 Kd: 260 nM |
| Comparator Or Baseline | (R)-enantiomer (CAS 127852-30-6): TRKC Kd: 400 nM; CDKL2 Kd: 1200 nM |
| Quantified Difference | TRKC: 2-fold improvement; CDKL2: 4.6-fold improvement |
| Conditions | Binding assay against known kinase targets. Kd values determined from dose-response curves. |
Why This Matters
This stereospecificity is critical for drug discovery programs targeting TRKC or CDKL2 kinases, where using the racemate would dilute the active (S)-component and introduce an inactive (R)-impurity, potentially confounding SAR studies and reducing assay window.
- [1] PMC Article: Org. Biomol. Chem. 2019, 17, 2020–2027. Table 1: Binding affinities of (S)-1 and analogs against known kinase targets. https://pmc.ncbi.nlm.nih.gov/articles/PMC6374164/table/T1/ (accessed 2025). View Source
